N-(4-ETHOXYPHENYL)-4-[(3-METHOXYBENZENESULFONAMIDO)METHYL]BENZAMIDE
CAS No.: 690245-53-5
Cat. No.: VC21494624
Molecular Formula: C23H24N2O5S
Molecular Weight: 440.5g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 690245-53-5 |
|---|---|
| Molecular Formula | C23H24N2O5S |
| Molecular Weight | 440.5g/mol |
| IUPAC Name | N-(4-ethoxyphenyl)-4-[[(3-methoxyphenyl)sulfonylamino]methyl]benzamide |
| Standard InChI | InChI=1S/C23H24N2O5S/c1-3-30-20-13-11-19(12-14-20)25-23(26)18-9-7-17(8-10-18)16-24-31(27,28)22-6-4-5-21(15-22)29-2/h4-15,24H,3,16H2,1-2H3,(H,25,26) |
| Standard InChI Key | FGAHYIRMHKQPRZ-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)CNS(=O)(=O)C3=CC=CC(=C3)OC |
| Canonical SMILES | CCOC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)CNS(=O)(=O)C3=CC=CC(=C3)OC |
Introduction
N-(4-Ethoxyphenyl)-4-[(3-methoxybenzenesulfonamido)methyl]benzamide is a complex organic compound with a molecular formula of C23H24N2O5S. It is identified by the CAS Number 690245-53-5 and is available for research purposes under various catalog numbers, such as AA01ME6X from AA Blocks . This compound belongs to the class of benzamides, which are known for their diverse biological activities, including antimicrobial and anticancer properties.
Synthesis and Preparation
The synthesis of N-(4-Ethoxyphenyl)-4-[(3-Methoxybenzenesulfonamido)methyl]benzamide typically involves the reaction of a benzoyl chloride derivative with an appropriate amine in the presence of a base. The specific synthesis details for this compound are not readily available in the literature, but general methods for similar benzamide derivatives involve condensation reactions.
Biological Activity and Potential Applications
While specific biological activity data for N-(4-Ethoxyphenyl)-4-[(3-Methoxybenzenesulfonamido)methyl]benzamide are not available, compounds with similar structures have shown potential in various therapeutic areas. For instance, benzamides and sulfonamides are known for their antimicrobial and anti-inflammatory properties. The presence of a methoxy group and an ethoxy group may influence the compound's solubility and interaction with biological targets.
| Potential Application | Rationale |
|---|---|
| Antimicrobial Agents | Similar compounds have shown antimicrobial activity due to their ability to interact with bacterial enzymes. |
| Anti-inflammatory Agents | The sulfonamide moiety is known for its anti-inflammatory properties. |
| Anticancer Agents | Some benzamide derivatives have been explored for their anticancer potential. |
Research Findings and Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume